Technical Guide: Binding Affinity and Structural Mechanism of Ceralasertib Formate Targeting the ATR Kinase Domain
Technical Guide: Binding Affinity and Structural Mechanism of Ceralasertib Formate Targeting the ATR Kinase Domain
Executive Summary
Ceralasertib (AZD6738) is a potent, selective, orally bioavailable inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2][3][4][5][6] It is a critical investigational agent in oncology, exploiting synthetic lethality in tumors with defects in the DNA Damage Response (DDR) pathway, particularly those deficient in ATM (Ataxia Telangiectasia Mutated) or p53.
This technical guide details the binding kinetics, structural mechanism, and experimental protocols for validating Ceralasertib's interaction with the ATR kinase domain. While often supplied as the free base in clinical descriptions, the formate salt (CAS 1352280-98-8) is a common research-grade solid form chosen for enhanced solubility and stability in in vitro assays.
Structural Mechanism & Binding Mode[7]
Absence of Direct Crystal Structure & Homology Modeling
Unlike many kinases, a high-resolution crystal structure of the full-length ATR kinase domain bound specifically to Ceralasertib has not been publicly deposited in the PDB as of early 2026. Structural insights are primarily derived from homology modeling using the PI3Kα kinase domain as a surrogate, specifically a PI3Kα mutant engineered to mimic the ATR active site (e.g., PDB: 5UK8 ).
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Note on Specificity: A crystal structure of Ceralasertib bound to the bromodomain of TAF1 (PDB: 7JSP ) exists [1]. Researchers must not confuse this off-target interaction with the primary kinase domain binding mode.
Key Molecular Interactions
Based on the PI3Kα-ATR surrogate models, Ceralasertib functions as an ATP-competitive inhibitor . The binding mode is stabilized by critical residues within the ATP-binding pocket:
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Hinge Region (Val851): The (R)-3-methyl morpholine moiety of Ceralasertib is predicted to form a crucial hydrogen bond with the backbone amide of Val851 (ATR numbering). This mimics the adenine ring of ATP.
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Catalytic Loop (Asp810): The sulfoximine group and the central pyrimidine scaffold orient the molecule to potentially interact with Asp810 , a key residue in the catalytic loop, stabilizing the inactive conformation.
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Solvent Front: The cyclopropyl-sulfoximine tail extends towards the solvent front, improving solubility and pharmacokinetic properties (a key improvement over the predecessor compound, AZ20).
Quantitative Binding Kinetics
The following data summarizes the binding potency of Ceralasertib. The nanomolar potency against the isolated enzyme translates to effective cellular target engagement, measured via downstream phosphorylation markers.
Table 1: Binding Affinity and Potency Profile
| Parameter | Value | Assay Context | Reference |
| Enzyme IC₅₀ | 1 nM (0.001 µM) | Cell-free recombinant ATR kinase assay | [2] |
| Cellular IC₅₀ | 74 nM (0.074 µM) | Inhibition of pCHK1 (Ser345) in cells | [2][3] |
| Selectivity | > 5,000-fold | vs. ATM, DNA-PK, mTOR, PI3Kα | [2] |
| Binding Mode | ATP-Competitive | Reversible binding | [3] |
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Interpretation: The ~74-fold shift between enzyme and cellular IC₅₀ is typical for ATP-competitive inhibitors, reflecting the high intracellular concentration of ATP (millimolar range) that the inhibitor must compete against.
Experimental Methodologies
To validate the binding affinity of Ceralasertib Formate in your laboratory, use the following standardized protocols. These are designed to be self-validating with built-in controls.
Protocol A: Time-Resolved FRET (TR-FRET) Binding Assay
Objective: Determine the IC₅₀/Ki of Ceralasertib by displacing a fluorescent tracer from the ATR kinase domain.
Reagents:
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Target: Recombinant human ATR/ATRIP complex (GST-tagged).
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Tracer: Fluorescently labeled ATP-competitive tracer (e.g., AlexaFluor 647-Kinase Tracer).
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Detection: Lanthanide-labeled anti-GST antibody (Europium or Terbium cryptate).
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Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Workflow:
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Preparation: Dilute Ceralasertib Formate in DMSO (top concentration 10 µM, 1:3 serial dilutions).
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Assembly: In a 384-well low-volume white plate, add:
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5 µL of Ceralasertib (at 4x final conc).
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5 µL of ATR/ATRIP enzyme + Tb-anti-GST antibody mixture.
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Incubate 15 mins at RT to allow inhibitor binding.
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10 µL of Kinase Tracer (at 2x final conc, determined by prior Kd titration).
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Incubation: Incubate for 60 minutes at Room Temperature (protected from light).
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Readout: Measure TR-FRET on a multimode reader (e.g., EnVision).
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Excitation: 320/340 nm.
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Emission 1 (Donor): 615 nm (Tb).
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Emission 2 (Acceptor): 665 nm (AF647).
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Analysis: Calculate Ratio = (Em665 / Em615) × 10,000. Plot % Inhibition vs. Log[Compound].
Validation Control: Use VE-821 or VX-970 (Berzosertib) as a positive control.
Protocol B: Surface Plasmon Resonance (SPR)
Objective: Measure real-time association (
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Immobilization: Capture GST-ATR/ATRIP on a CM5 sensor chip pre-functionalized with anti-GST antibodies (Target density: ~2000 RU).
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Reference: Use a flow cell with captured GST-only or an inactive mutant to subtract non-specific binding.
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Injection: Inject Ceralasertib Formate in running buffer (HBS-P+ with 1% DMSO) at 5 concentrations (e.g., 0.5 nM to 50 nM).
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Flow Rate: High flow rate (30-50 µL/min) to minimize mass transport limitations.
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Regeneration: Mild acid (10 mM Glycine pH 2.0) or simply buffer wash if dissociation is fast.
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Data Fitting: Fit to a 1:1 Langmuir binding model. Ensure
is < 10% of .
Visualizations
Diagram 1: ATR Signaling Pathway & Mechanism of Inhibition
This diagram illustrates the downstream consequences of ATR inhibition by Ceralasertib, specifically the failure to arrest the cell cycle in response to replication stress.
Caption: Ceralasertib blocks ATR-mediated phosphorylation of CHK1, preventing G2/M arrest and forcing cells with replication stress into mitotic catastrophe.
Diagram 2: TR-FRET Binding Assay Workflow
A schematic of the competitive binding assay described in Protocol A.
Caption: Competitive TR-FRET workflow. Ceralasertib displaces the tracer, reducing the FRET signal between the Tb-Donor and Tracer-Acceptor.
References
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Karim, M.R., et al. (2021). Crystal structure of the second bromodomain (BD2) of human TAF1 bound to ATR kinase inhibitor AZD6738.[7] RCSB Protein Data Bank.[8] PDB ID: 7JSP. Available at: [Link]
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Foote, K.M., et al. (2018). Discovery and Characterization of AZD6738, a Potent Inhibitor of Ataxia Telangiectasia Mutated and Rad3 Related (ATR) Kinase with Application as an Anticancer Agent.[9] Journal of Medicinal Chemistry, 61(22), 9889–9907. Available at: [Link]
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AstraZeneca. (n.d.). AZD6738 Open Innovation Profile. AstraZeneca Open Innovation. Available at: [Link]
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Min, A., et al. (2017). AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells.[10] Molecular Cancer Therapeutics, 16(4), 566-577. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ceralasertib | C20H24N6O2S | CID 121596701 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
- 8. Ceralasertib - Wikipedia [en.wikipedia.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. AZD6738, A Novel Oral Inhibitor of ATR, Induces Synthetic Lethality with ATM Deficiency in Gastric Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
